molecular formula C8H12N2O B7968916 2-(4-Methoxy-pyridin-3-YL)-ethylamine

2-(4-Methoxy-pyridin-3-YL)-ethylamine

Cat. No.: B7968916
M. Wt: 152.19 g/mol
InChI Key: AHPUALRKQVJEHD-UHFFFAOYSA-N
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Description

2-(4-Methoxy-pyridin-3-YL)-ethylamine is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and an ethylamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-pyridin-3-YL)-ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-3-pyridinecarboxaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using ethylamine and a reducing agent such as sodium cyanoborohydride.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for purification and quality control ensures consistent production standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-pyridin-3-YL)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-Methoxy-pyridin-3-YL)-ethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-pyridin-3-YL)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-pyridin-3-YL)-propionic acid
  • 3-(4-Methoxy-pyridin-3-YL)-acrylic acid methyl ester

Uniqueness

2-(4-Methoxy-pyridin-3-YL)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

IUPAC Name

2-(4-methoxypyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-8-3-5-10-6-7(8)2-4-9/h3,5-6H,2,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPUALRKQVJEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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